molecular formula C19H16FN3O3S3 B2693486 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide CAS No. 922895-80-5

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide

カタログ番号: B2693486
CAS番号: 922895-80-5
分子量: 449.53
InChIキー: CHRZLKLRZOSEIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide is a structurally complex sulfonamide derivative characterized by a fused thiazolo-benzothiazole core and a 4-fluorophenylsulfonyl group. The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts sulfonylation, hydrazide formation, and cyclization to generate the heterocyclic system, as inferred from analogous synthetic routes in related compounds . Key functional groups include the sulfonyl moiety, a butanamide linker, and the 7-methyl-substituted thiazolo[5,4-e][1,3]benzothiazole ring.

特性

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S3/c1-11-21-17-15(27-11)9-8-14-18(17)28-19(22-14)23-16(24)3-2-10-29(25,26)13-6-4-12(20)5-7-13/h4-9H,2-3,10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRZLKLRZOSEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolobenzothiazole core, followed by the introduction of the fluorophenyl and sulfonyl groups. Common reagents used in these reactions include sulfur-containing compounds, fluorinated aromatic compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

科学的研究の応用

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

作用機序

The mechanism by which 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with cellular pathways. The exact pathways involved would require further experimental investigation to elucidate.

類似化合物との比較

Comparison with Similar Compounds

Sulfonyl/Sulfamoyl-Containing Analogues

  • 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (): This analogue replaces the 4-fluorophenylsulfonyl group with a 4-methylphenylsulfonyl moiety and lacks the fused benzothiazole system. The methyl substituent on the sulfonamide nitrogen may enhance lipophilicity but reduce electronic effects compared to the fluorine atom in the target compound. The simpler thiazol-2-yl group (vs. Key difference: Reduced aromatic complexity and altered electronic properties due to methyl vs. fluorine substitution.
  • N-Methyl-{4-[2-(7-oxo-6,7-dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-ylidene)hydrazino]phenyl}methanesulfonamide (): This compound features a methanesulfonamide group and a thiazolo-indole scaffold. The hydrazino linker may confer chelation properties absent in the butanamide-based target . Key difference: Indole vs. benzothiazole core alters aromatic surface area and hydrogen-bonding capacity.

Thiazole/Benzothiazole Derivatives

  • S-Alkylated 1,2,4-Triazoles (, Compounds 10–15): These derivatives contain fluorophenyl-substituted triazoles linked to thioether groups. Unlike the target compound’s fused thiazolo-benzothiazole, their triazole-thione systems exhibit tautomerism (thione vs. thiol forms), confirmed by IR absorption bands (e.g., νC=S at 1247–1255 cm⁻¹ and absence of νS-H) . Key difference: Triazole vs. benzothiazole systems differ in hydrogen-bonding geometry and tautomeric behavior.
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () :
    This compound combines a benzothiazole with a thiazolo-triazole group. The sulfanyl propanamide linker (vs. sulfonyl butanamide) introduces flexibility and sulfur-based reactivity. The 4-chlorophenyl group may enhance hydrophobic interactions compared to the target’s 4-fluorophenyl group .

    • Key difference : Sulfanyl vs. sulfonyl groups alter electronic density and metabolic stability.

Amide Linker Variations

  • 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): The benzamide linker (vs. butanamide) shortens the chain, reducing conformational flexibility. Key difference: Rigid benzamide vs. flexible butanamide impacts molecular docking.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Sulfonyl/Sulfamoyl Group Amide Linker Key Substituent
Target Compound Thiazolo[5,4-e]benzothiazole 4-Fluorophenylsulfonyl Butanamide 7-Methyl
Compound Thiazol-2-yl 4-Methylphenylsulfonyl Butanamide Methylamino
Compound Thiazolo[5,4-e]indole Methanesulfonamide Hydrazino N-Methyl
Compound Benzothiazole + Thiazolo-triazole Chlorophenyl-sulfanyl Propanamide 4-Chlorophenyl

Table 2: Spectroscopic Signatures (IR)

Compound (Source) νC=O (cm⁻¹) νC=S (cm⁻¹) νNH (cm⁻¹)
Target Compound (Inferred) ~1660–1680 N/A ~3150–3300
[4–6] 1663–1682 1243–1258 3150–3319
[7–9] Absent 1247–1255 3278–3414

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s fused thiazolo-benzothiazole system likely requires precise cyclization conditions, as seen in analogous triazole-thione syntheses .
  • Electronic Effects: Fluorine substitution on the sulfonyl group (vs.

生物活性

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a fluorophenyl group, a sulfonyl group, and a thiazolobenzothiazole moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C19H16FN3O3S3C_{19}H_{16}FN_{3}O_{3}S_{3}, with a molecular weight of approximately 429.52 g/mol. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₆FN₃O₃S₃
Molecular Weight429.52 g/mol
IUPAC Name4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide
CAS Number922968-80-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. The thiazole and benzothiazole moieties are known to enhance antimicrobial efficacy by interfering with bacterial cell wall synthesis or function.
  • Enzyme Inhibition : The sulfonamide group is often associated with the inhibition of carbonic anhydrase and other enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma or edema.

Antimicrobial Activity

A study conducted on structurally related compounds indicated that derivatives of thiazole and benzothiazole exhibited varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound is hypothesized to possess similar properties due to its structural components.

Enzyme Inhibition

Research has shown that compounds with sulfonamide groups can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related study demonstrated that a benzothiazole derivative exhibited selective inhibition against BChE with an IC50 value of 46.42 µM, suggesting potential for neuroprotective applications.

Case Studies

  • Antimicrobial Efficacy : A comparative study involving thiazole derivatives demonstrated that modifications in the sulfonyl group significantly influenced antimicrobial potency. The tested compounds showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against S. aureus.
  • Neuroprotective Potential : In a study examining various benzothiazole derivatives for neuroprotective effects, one compound showed significant inhibition of AChE activity with an IC50 value of 157.31 µM. This suggests that the compound may have potential applications in treating neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide, and how can yield and purity be maximized?

Methodological Answer: The synthesis of this compound typically involves multi-step procedures:

Core Heterocycle Formation : Construct the thiazolo[5,4-e]benzothiazole core via cyclization of substituted thioureas or thioamides under acidic conditions (e.g., POCl₃) .

Sulfonylation : Introduce the 4-fluorophenylsulfonyl group using sulfonyl chloride derivatives in a pyridine or DMF solvent system to activate the amide nitrogen .

Butanamide Linkage : Couple the sulfonyl intermediate with the thiazolo-benzothiazole amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

Q. Key Considerations :

  • Yield Optimization : Use high-purity intermediates and monitor reactions via TLC or HPLC. Yields >85% are achievable with strict temperature control (e.g., 0–5°C during sulfonylation) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) to isolate the final product .

Q. How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the methyl-thiazole moiety (δ ~2.5 ppm for CH₃) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₁₅F N₃O₂S₃) .
  • FT-IR : Identify sulfonamide (SO₂ stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., SphK1) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Screen via broth microdilution (MIC values against S. aureus or E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ < 10 µM indicating high potency .

Protocol Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

  • Modular Modifications :
    • Sulfonyl Group : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
    • Thiazole Core : Introduce substituents (e.g., Cl, OMe) at the 7-position to probe steric and electronic effects .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., SphK1) .

Case Study : Analogues with 4-methoxyphenylsulfonyl groups showed 3-fold higher kinase inhibition than the parent compound .

Q. How should contradictory data in biological assays be resolved (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardize Assay Conditions : Ensure consistent cell lines, solvent controls (e.g., DMSO ≤0.1%), and incubation times .
  • Dose-Response Curves : Use 8–10 concentration points and nonlinear regression (GraphPad Prism) to calculate IC₅₀ .
  • Orthogonal Validation : Confirm activity with alternative methods (e.g., SPR for binding affinity if enzyme assays are inconsistent) .

Example : Discrepancies in cytotoxicity data may arise from differences in cell passage number or serum content in media .

Q. What strategies are effective for in vivo pharmacokinetic profiling?

Methodological Answer:

  • ADME Studies :
    • Solubility : Use PBS (pH 7.4) or simulated gastric fluid for equilibrium solubility measurements .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS .
  • Pharmacokinetic Parameters : Administer IV/orally to rodents and collect plasma samples for AUC, t₁/₂, and bioavailability calculations .

Challenge : The sulfonamide group may confer high plasma protein binding (>90%), reducing free drug concentration .

Q. How can computational methods guide the identification of biological targets?

Methodological Answer:

  • Phylogenetic Profiling : Use databases like ChEMBL to identify proteins with homologous binding pockets .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) to assess binding stability and residence time .
  • Network Pharmacology : Construct interaction networks (Cytoscape) to predict off-target effects .

Case Study : MD simulations revealed stable hydrogen bonding between the sulfonamide group and Asp128 in SphK1, explaining its inhibitory activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。